molecular formula C7H3F2NS B021507 2,4-Difluorophenyl isothiocyanate CAS No. 141106-52-7

2,4-Difluorophenyl isothiocyanate

Cat. No.: B021507
CAS No.: 141106-52-7
M. Wt: 171.17 g/mol
InChI Key: ABGGPKIFVAIRGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorophenyl isothiocyanate can be synthesized through the reaction of 2,4-difluoroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-difluorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as labeling proteins or modifying surfaces .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-difluoro-1-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGGPKIFVAIRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333840
Record name 2,4-Difluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141106-52-7
Record name 2,4-Difluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-1-isothiocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,4-Difluorophenyl isothiocyanate in the context of the provided research?

A1: this compound is primarily used as a derivatizing agent for amino acids. [, ] This derivatization process aims to enhance the enantiomeric separation of amino acids using High-Performance Liquid Chromatography (HPLC) on chiral stationary phases like teicoplanin. [] Essentially, it helps scientists better distinguish between the mirror-image forms of amino acids, which is crucial for understanding their biological activity and developing new drugs.

Q2: How does the structure of this compound contribute to its effectiveness in amino acid separation?

A2: The structure of this compound plays a key role in enhancing enantiomeric separation. The presence of the isothiocyanate group allows for reaction with amino acids, while the 2,4-difluorophenyl moiety contributes significantly to the resolution. This is due to several factors:

  • Hydrogen bonding: The nitrogen and sulfur atoms from the isothiocyanate fragment can engage in hydrogen bonding interactions with the chiral stationary phase. []
  • Steric hindrance: The bulky nature of the 2,4-difluorophenyl group introduces steric hindrance, further differentiating the interactions between the derivatized amino acid enantiomers and the stationary phase. []
  • Pi-pi interactions: The electron-withdrawing fluorine atoms in the aromatic ring enhance the strength of pi-pi interactions with the stationary phase, leading to greater separation. []

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